pGlu-His-OH

Übersicht

Beschreibung

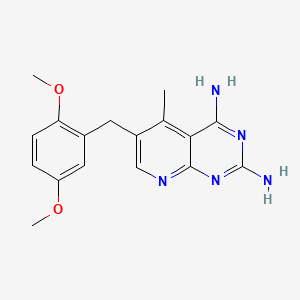

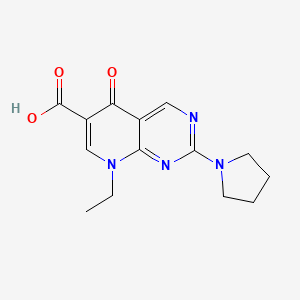

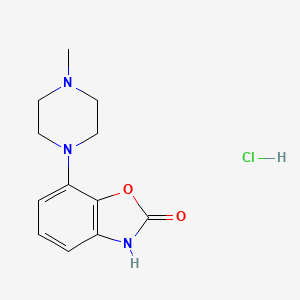

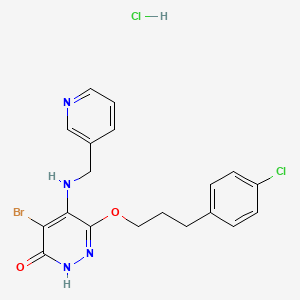

pGlu-His-OH, also known as pyroglutamylhistidine, is a compound with the molecular formula C11H14N4O4 and a molar mass of 266.25 . It is a derivative of natural amino acids .

Synthesis Analysis

The synthesis of pGlu-His-OH involves complex biochemical processes. A study has shown that pGlu-His-OH can be generated via the derived acyl hydrazide handle . Another study demonstrated that modifications in position 6 and 10 of natural GnRH can improve the metabolic stability .

Molecular Structure Analysis

The molecular structure of pGlu-His-OH is complex and involves various biochemical interactions. A study found that pGlu-His-OH binds to an allosteric site of the thyrotropin-releasing hormone receptor .

Chemical Reactions Analysis

The chemical reactions involving pGlu-His-OH are intricate and involve various enzymes. One study found that pyroglutamic acid (pGlu), a natural amino acid derivative, efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

Physical And Chemical Properties Analysis

pGlu-His-OH has a molecular formula of C11H14N4O4 and a molar mass of 266.25 .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effect on Cancer Cells

- Scientific Field : Oncology .

- Application Summary : “pGlu-His-OH” is used in the synthesis of gonadotropin-releasing hormone (GnRH) analogs, which can inhibit the proliferation of reproductive tissue cancer cells .

- Methods of Application : The analogs are incubated with human serum to evaluate their metabolic stability. The direct growth inhibitory effect of the analogs on MCF-7 human breast cancer cell line is examined by MTT assay .

- Results : The metabolic stability of the analogs was improved compared to natural GnRH. The d-Cys 6 substituted dimer derivative exhibited a higher inhibitory effect (29.6–39.7% growth reduction) on cell growth than its counterpart (21.8–26.2% growth reduction) at concentration range of 50, 100 and 200 μΜ .

Inhibition of Enzymatic Activities

- Scientific Field : Biochemistry .

- Application Summary : Pyroglutamic acid (pGlu), a natural amino acid derivative, has efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

- Methods of Application : Various analytical techniques such as radioactivity-based assay, spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method were employed to ascertain the inhibitory actions of pGlu against PDE5A1, ACE, and urease .

- Results : pGlu potently suppressed the activity of PDE5A1 (half-maximal inhibitory concentration; IC 50 = 5.23 µM) compared with that of standard drug sildenafil citrate (IC 50 = 7.14 µM). Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition compared with that of standard captopril (99.6%; 20 µg/mL). The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC 50 values of 1.8 and 3.9 µM, respectively .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology .

- Application Summary : A specific monoclonal antibody (PBD-C06) binds with high specificity to existing pGlu-Aβ and promotes its clearance, thereby reducing or eliminating neurotoxicity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Measurement of Thyrotropin Releasing Hormone Metabolite

- Scientific Field : Endocrinology .

- Application Summary : “pGlu-His-OH” (also known as TRH-OH) is proposed to be a metabolite of pGlu-His-Pro-NH2 (TRH). A highly specific radioimmunoassay has been developed for the measurement of TRH-OH .

- Methods of Application : Using this assay, experiments have been performed to study the inactivation of TRH and TRH-OH by serum .

- Results : The results show that TRH-OH is inactivated in a fashion resembling the inactivation of TRH .

Anti-Enzymatic Actions

- Scientific Field : Biochemistry .

- Application Summary : Pyroglutamic acid (pGlu), a natural amino acid derivative, has efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

- Methods of Application : Various analytical techniques such as radioactivity-based assay, spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method were employed to ascertain the inhibitory actions of pGlu against PDE5A1, ACE, and urease .

- Results : The results unveiled that pGlu potently suppressed the activity of PDE5A1 (half-maximal inhibitory concentration; IC 50 = 5.23 µM) compared with that of standard drug sildenafil citrate (IC 50 = 7.14 µM). Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition compared with that of standard captopril (99.6%; 20 µg/mL). The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC 50 values of 1.8 and 3.9 µM, respectively .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology .

- Application Summary : A specific form of Aβ called pyroglutamate-Aβ (pGlu-Aβ) is involved in Alzheimer’s disease. Recent research has shown that the formation of highly synapto-/neurotoxic soluble Aβ oligomers is triggered by pGlu-Aβ .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Measurement of Thyrotropin Releasing Hormone Metabolite

- Scientific Field : Endocrinology .

- Application Summary : “pGlu-His-OH” (also known as TRH-OH) is proposed to be a metabolite of pGlu-His-Pro-NH2 (TRH). A highly specific radioimmunoassay has been developed for the measurement of TRH-OH .

- Methods of Application : Using this assay, experiments have been performed to study the inactivation of TRH and TRH-OH by serum .

- Results : The results show that TRH-OH is inactivated in a fashion resembling the inactivation of TRH .

Anti-Enzymatic Actions

- Scientific Field : Biochemistry .

- Application Summary : Pyroglutamic acid (pGlu), a natural amino acid derivative, has efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

- Methods of Application : Various analytical techniques such as radioactivity-based assay, spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method were employed to ascertain the inhibitory actions of pGlu against PDE5A1, ACE, and urease .

- Results : The results unveiled that pGlu potently suppressed the activity of PDE5A1 (half-maximal inhibitory concentration; IC 50 = 5.23 µM) compared with that of standard drug sildenafil citrate (IC 50 = 7.14 µM). Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition compared with that of standard captopril (99.6%; 20 µg/mL). The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC 50 values of 1.8 and 3.9 µM, respectively .

Alzheimer’s Disease Treatment

- Scientific Field : Neurology .

- Application Summary : A specific form of Aβ called pyroglutamate-Aβ (pGlu-Aβ) is involved in Alzheimer’s disease. Recent research has shown that the formation of highly synapto-/neurotoxic soluble Aβ oligomers is triggered by pGlu-Aβ .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The results or outcomes obtained are not detailed in the source .

Zukünftige Richtungen

The future directions for the study of pGlu-His-OH involve further exploration of its biochemical properties and potential therapeutic applications. For instance, one study suggested that pGlu-His-OH could be used to develop small molecule non-peptide antagonists . Another study suggested that pGlu-His-OH could be used to inhibit the catalytic activities of various enzymes .

Eigenschaften

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWCSGJOVUQCME-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyroglutamylhistidine | |

CAS RN |

32159-22-1 | |

| Record name | 5-Oxo-L-prolyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.